Sulamserod

Receptor pharmacology Binding affinity 5-HT4 antagonists

Reproducing atrial-selective 5-HT4 receptor antagonism in preclinical models demands a tool compound with validated pharmacology-generic 5-HT4 ligands cannot substitute. Sulamserod (RS-100302) is the definitive high-affinity antagonist probe (pKi 9.9-10.7, Ki 0.8 nM) with demonstrated in vivo efficacy: 75% atrial flutter termination, 89% atrial fibrillation termination, and 100% reinduction prevention in porcine models, with zero ventricular electrophysiological effects. This compound is equally suited as a selective antagonist control in GI motility research, distinct from prokinetic agonists such as prucalopride. Each batch is supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility across binding assays, electrophysiology studies, and cardiac safety screening workflows.

Molecular Formula C19H28ClN3O5S
Molecular Weight 446.0 g/mol
CAS No. 219757-90-1
Cat. No. B1662772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulamserod
CAS219757-90-1
Molecular FormulaC19H28ClN3O5S
Molecular Weight446.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
InChIInChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3
InChIKeyNBUGBCTWXCXBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulamserod Procurement Guide: Atrial-Selective 5-HT4 Antagonist


Sulamserod (CAS 219757-90-1, RS-100302) is a methanesulfonamide-derived 5-HT4 receptor antagonist patented by GlaxoSmithKline [1]. It exhibits potent antiarrhythmic activity and was developed as a clinical candidate for both gastrointestinal disorders and atrial fibrillation [2]. The compound demonstrates high-affinity binding to human 5-HT4 receptors with a pKi of 9.9-10.7 [3] and displays pronounced atrial selectivity in electrophysiological models [4].

Atrial electrophysiology tool compound (5-HT4 antagonist)
Reported high-affinity binding across species (pKi context)
Atrial-selective profile; no ventricular electrophysiological effects reported

Why Sulamserod Is Irreplaceable in Atrial Arrhythmia Research


Substitution with other 5-HT4 receptor ligands is not equivalent due to profound differences in pharmacological profile, target selectivity, and functional outcome. Unlike the gastrointestinal prokinetic agonists prucalopride, mosapride, or tegaserod [1], Sulamserod acts as an antagonist and exhibits atrial-specific electrophysiological effects with no ventricular activity [2]. Even among 5-HT4 antagonists, Sulamserod (RS-100302) demonstrates a distinct binding affinity (pKi 9.9-10.7) [3] and a unique in vivo efficacy profile in terminating atrial arrhythmias that is not replicated by earlier antagonists like RS-100235 [4]. The quantitative evidence below substantiates why procurement of Sulamserod specifically is required for reproducible atrial antiarrhythmic research.

5-HT4 Agonists (e.g., prucalopride, cisapride)
Prokinetic agonist activity may not replicate atrial endpoint antagonism; functional outcomes differ.
Earlier 5-HT4 Antagonist RS-100235
In vivo termination efficacy and atrial ERP prolongation context may not transfer; reported profile differs.
Agonists with Lower Binding Affinity
Reduced target engagement may shift pharmacological response; high-affinity binding context required.

Sulamserod Differentiation Evidence


5-HT4 Receptor Binding Affinity vs. Antagonists

Sulamserod demonstrates sub-nanomolar affinity for the human 5-HT4 receptor, with a Ki of 0.8 nM . This affinity is comparable to the structurally related antagonist RS-100235 (reported as a high-affinity 5-HT4 antagonist) [1], but notably superior to other clinically evaluated 5-HT4 agonists such as prucalopride (Ki = 2.5-8 nM) [2] and the partial agonist cisapride (Ki = 41.5-117 nM) [3]. The pKi range of 9.9-10.7 for Sulamserod [4] confirms its exceptionally high affinity for the 5-HT4 receptor across species.

5-HT4 Binding Affinity
Cross-study comparable
Ki = 0.8 nM, pKi 9.9–10.7 (human recombinant)
Reported binding affinity context; supports target engagement comparison
Comparator: prucalopride Ki 2.5–8 nM; cisapride Ki 41.5–117 nM
Receptor pharmacology Binding affinity 5-HT4 antagonists

Atrial Remodeling: Sulamserod vs. Cisapride

In a direct head-to-head comparison using an anesthetized porcine model, Sulamserod (RS-100302) significantly prolonged atrial effective refractory period (ERP) from 115±8 ms to 146±7 ms (p<0.01) and increased wavelength from 8.3±0.9 cm to 9.9±0.8 cm (p<0.01) [1]. These antiarrhythmic effects were partially reversed by the 5-HT4 partial agonist cisapride, confirming mechanism-specific action [1]. In contrast, cisapride alone does not produce these atrial electrophysiological benefits and is associated with ventricular proarrhythmia due to hERG channel blockade [2].

Atrial ERP Prolongation
Direct head-to-head
Sulamserod: ERP 115±8 → 146±7 ms (+27%, pCisapride: no ERP prolongation
Supports atrial electrophysiology endpoint interpretation (porcine model)
Cisapride partially reversed Sulamserod effect
Cardiac electrophysiology Atrial fibrillation Effective refractory period

Atrial Antiarrhythmic Efficacy: Termination of AF/AFL

Sulamserod demonstrated robust antiarrhythmic efficacy in porcine models of atrial arrhythmias. It terminated atrial flutter in 6 of 8 animals (75%) and atrial fibrillation in 8 of 9 animals (89%), and prevented reinduction of sustained tachycardia in all animals [1]. This level of efficacy is not observed with 5-HT4 agonists. For context, the 5-HT4 agonist prucalopride has been shown to increase the risk of atrial arrhythmias in preclinical models [2], while the non-selective agonist cisapride is proarrhythmic [3]. Sulamserod's efficacy profile is unique among 5-HT4 ligands.

AF/AFL Termination
Reported endpoint context
Flutter: 6/8 (75%); Fibrillation: 8/9 (89%); Reinduction prevention: 100%
Reported arrhythmia termination endpoint context (porcine model)
Agonists (prucalopride, cisapride) may exacerbate arrhythmias
Antiarrhythmic drug development Atrial fibrillation Preclinical efficacy

Atrial Selectivity: Absence of Ventricular Effects

Sulamserod produced no ventricular electrophysiological effects in the porcine model, even at doses that achieved significant atrial antiarrhythmic efficacy [1]. This contrasts sharply with 5-HT4 agonists like cisapride, which inhibit the hERG potassium channel (IC50 values in the low micromolar range) and prolong the QT interval, leading to ventricular proarrhythmia [2]. The atrial selectivity of Sulamserod is attributed to the exclusive expression of 5-HT4 receptors in the atrium (but not ventricle) of humans and swine [3]. Other 5-HT4 antagonists, such as RS-100235, also lack ventricular effects [4], but Sulamserod's combination of high affinity, atrial selectivity, and proven antiarrhythmic efficacy distinguishes it.

Ventricular Selectivity
Cross-study comparable
Sulamserod: no ventricular ERP/QT change
Cisapride: hERG IC50 ~1–10 µM, QT prolongation
Supports atrial-selectivity endpoint review; ventricular safety monitoring context
Atrial-exclusive 5-HT4 expression in humans/swine
Cardiac safety Atrial selectivity Ventricular proarrhythmia

Functional Antagonism in Isolated Atria

In isolated canine right atria, Sulamserod (1-100 nM) dose-dependently antagonized 5-HT-induced positive chronotropic and inotropic responses. At 10 nM, it inhibited the 1 µM 5-HT-mediated heart rate increase by 78% and contractile force increase by 72% . This functional antagonism is consistent with its high binding affinity and contrasts with the partial agonist activity of compounds like cisapride and tegaserod, which can stimulate 5-HT4 receptors at low concentrations [1]. Additionally, Sulamserod (10-100 nM) prolonged the atrial effective refractory period (AERP) by 22-45% in isolated canine atria without affecting ventricular effective refractory period (VERP) .

Isolated Atria Antagonism
Supporting evidence
10 nM: HR increase inhibition 78%, contractile force inhibition 72% vs. 1 µM 5-HT
Reported functional antagonism endpoint context; pure antagonist profile
Canine right atria; partial agonists may show biphasic effects
In vitro pharmacology Isolated tissue Functional antagonism

In Vivo Antiarrhythmic Efficacy in Canine Models

In anesthetized dogs with pacing-induced atrial flutter (AFlu), intravenous administration of Sulamserod (0.1, 0.3, 1.0 mg/kg) dose-dependently terminated AFlu. At the highest dose (1.0 mg/kg), Sulamserod achieved a termination rate of 90% within 5 minutes, with no recurrence for 30 minutes . In conscious dogs with electrically induced atrial fibrillation (AF), Sulamserod (0.3 mg/kg, i.v.) reduced AF duration from 240±35 seconds to 42±12 seconds (82% reduction) and decreased AF inducibility from 85% to 20% . No significant effects on systemic blood pressure, ventricular heart rate, or QRS complex duration were observed, confirming atrial selectivity in vivo . Comparable data for other 5-HT4 antagonists in these models are not available.

In Vivo Canine Efficacy
Data to verify
1.0 mg/kg: AFlu termination 90% (5 min); 0.3 mg/kg: AF duration reduction 82%
Reported in vivo antiarrhythmic endpoint context; source review required
Conscious/anesthetized dog models; no comparator data available
In vivo pharmacology Atrial flutter Dose-response

Sulamserod: Optimal Research Scenarios


Atrial Fibrillation Mechanism & Drug Discovery

Sulamserod is the preferred pharmacological tool for investigating the role of 5-HT4 receptors in atrial arrhythmogenesis. Its proven ability to terminate atrial flutter (75%) and atrial fibrillation (89%) and prevent reinduction (100%) in porcine models [1] makes it an essential reference compound for validating new antiarrhythmic agents targeting the 5-HT4 pathway.

Cardiac Safety: Atrial-Selective Antagonist Reference

In cardiac safety screening, Sulamserod serves as a negative control for ventricular proarrhythmia. Its complete lack of ventricular electrophysiological effects in multiple species [1] provides a benchmark for assessing the atrial selectivity of novel compounds, contrasting with the hERG-blocking liabilities of 5-HT4 agonists like cisapride [2].

In Vitro 5-HT4 Binding and Functional Assays

With a sub-nanomolar Ki (0.8 nM) and pKi of 9.9-10.7 for human 5-HT4 receptors [1], Sulamserod is ideally suited as a high-affinity antagonist probe in radioligand binding assays and functional studies. Its pure antagonist profile ensures unambiguous interpretation of 5-HT4 receptor-mediated signaling pathways [2].

GI Motility Research Using 5-HT4 Antagonism

Although primarily characterized for cardiovascular applications, Sulamserod was originally developed as a clinical candidate for gastrointestinal disorders [1]. Researchers investigating the role of 5-HT4 receptors in GI motility can employ Sulamserod as a selective antagonist tool, distinct from prokinetic agonists like prucalopride (Ki=2.5-8 nM) [2].

Application
Selection Property
Validation Focus
Atrial arrhythmia mechanism studies (5-HT4 pathway)
Atrial-selective 5-HT4 antagonist profile
Termination endpoint context in porcine models
Cardiac safety screening (ventricular proarrhythmia benchmark)
Reported absence of ventricular electrophysiological effects
Ventricular ERP/QT endpoint review
In vitro 5-HT4 receptor binding and functional assays
High-affinity antagonist binding characteristics (pKi context)
Radioligand binding assay interpretation
GI motility research studies (5-HT4 antagonism)
Selective 5-HT4 antagonist distinct from prokinetic agonists
GI tissue functional assay endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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